Unifiram
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTZFZAFBIBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432024 | |
| Record name | UNIFIRAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272786-64-8 | |
| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unifiram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNIFIRAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNIFIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Skeleton Construction via Pyrazine Functionalization
The synthesis of this compound begins with the functionalization of methylpyrazine, a heterocyclic aromatic compound. In a pivotal step, metallated methylpyrazine is reacted with t-butyl bromoacetate under anhydrous conditions. This reaction, conducted in tetrahydrofuran (THF) at -78°C, yields 3-pyrazin-2-yl propionic acid tert-butyl ester (compound 39 ). The use of butyllithium as a strong base facilitates deprotonation, enabling nucleophilic attack on the electrophilic bromoester.
Subsequent hydrogenation of 39 over palladium catalysts in the presence of ammonium formate reduces the ester group to a secondary alcohol, producing 3-pyrazin-2-yl propionic acid tert-butyl ester (compound 40 ). Thermal cyclization of 40 at 200°C induces intramolecular condensation, forming the 1,4-diazabicyclo[4.3.0]nonan-9-one core (compound 3 ), a critical intermediate. This step eliminates the need for protective groups, streamlining the synthesis compared to earlier methods requiring multi-step protection and deprotection.
Acylation and Sulfonylation of the Bicyclic Intermediate
The final structural elaboration of this compound involves acylating the secondary amine of compound 3 . Reaction with benzoyl chloride or analogous acylating agents in acetonitrile under reflux conditions introduces the N-benzoyl group, yielding this compound. Alternative sulfonylation routes using arylsulfonyl chlorides have also been explored, though these derivatives exhibit reduced cognitive-enhancing activity compared to the benzoyl analogue.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. For instance, the acylation step proceeds optimally in polar aprotic solvents like acetonitrile, which stabilize the transition state without participating in side reactions. Elevated temperatures (60–80°C) accelerate acyl transfer, achieving completion within 1–2 hours, whereas room-temperature reactions require extended durations (>24 hours).
Catalytic Hydrogenation Parameters
Hydrogenation of intermediate 39 to 40 employs 10% palladium on carbon (Pd/C) with ammonium formate as a hydrogen source. This system avoids high-pressure hydrogen gas, enhancing safety and scalability. Kinetic studies indicate that reaction completion within 8 hours at reflux conditions (methanol, 65°C) ensures quantitative reduction without over-hydrogenation byproducts.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each synthetic stage. For example, the NMR spectrum of compound 39 exhibits characteristic peaks at δ 1.42 ppm (singlet, 9H, t-butyl), δ 2.72–3.08 ppm (triplets, 4H, CH groups), and δ 8.39–8.49 ppm (multiplet, 3H, pyrazine protons). Post-hydrogenation, the disappearance of olefinic protons in 40 and the emergence of a bicyclic proton environment in 3 further validate successful cyclization.
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Methodologies
Traditional vs. Streamlined Approaches
Early synthetic routes to this compound required protective-group strategies to prevent over-acylation of the piperazine nucleus, resulting in lower yields (30–40%) and cumbersome purification. The contemporary method eliminates protective groups by leveraging selective monoacylation under kinetic control, achieving yields exceeding 75%.
Chemical Reactions Analysis
Unifiram undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its potency.
Substitution: Substitution reactions are used to introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
Unifiram's pharmacological profile includes:
- Cognition Enhancement : Studies indicate that this compound can improve memory performance in animal models. For instance, it has shown efficacy in reversing memory impairment induced by scopolamine in mice .
- Cholinergic Activity : The compound appears to enhance the release of acetylcholine in the brain, which is crucial for learning and memory processes. This suggests a cholinergic mechanism of action .
- AMPA Receptor Modulation : Research indicates that this compound may interact with AMPA receptors, contributing to its nootropic effects. It increases the amplitude of field excitatory postsynaptic potentials in rat hippocampal slices .
Applications in Cognitive Disorders
This compound has been explored for potential therapeutic applications in various cognitive disorders:
- Alzheimer's Disease : Given its ability to enhance cholinergic transmission, this compound may be beneficial in treating Alzheimer's disease and other forms of dementia by ameliorating cognitive deficits associated with these conditions .
- Mild Cognitive Impairment : Its nootropic properties suggest potential use in managing mild cognitive impairment, providing a possible avenue for prevention or delay of more severe cognitive decline .
Case Studies and Research Findings
Several studies have documented the effects of this compound on cognitive function:
-
Memory Enhancement in Animal Models :
- In a study involving mice, this compound administration at low doses significantly improved performance on memory tasks compared to control groups .
- Another study demonstrated that this compound could reverse amnesia induced by various pharmacological agents, suggesting its broad applicability in cognitive enhancement .
- Safety Profile :
- Comparative Potency :
Research Data Summary
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Unifiram exerts its effects by modulating the activity of AMPA receptors, which are a type of glutamate receptor in the brain. This modulation enhances synaptic transmission and improves neural communication, leading to improved cognitive function . This compound does not bind directly to the receptors but may act through indirect or downstream pathways to achieve its effects .
Comparison with Similar Compounds
Unifiram is often compared to other nootropic compounds such as:
Sthis compound (DM-235): Similar in structure and function to this compound, Sthis compound also enhances cognitive function through AMPA receptor modulation.
Piracetam: A widely used nootropic, Piracetam is less potent than this compound but has a well-documented safety profile.
Nefiracetam: Another nootropic that affects neurotransmitter systems, Nefiracetam has different molecular targets compared to this compound.
This compound’s uniqueness lies in its high potency and specific mechanism of action, making it a promising candidate for further research and potential therapeutic applications .
Biological Activity
Unifiram, also known as DM232, is a novel nootropic compound that has garnered attention for its potential cognitive-enhancing properties. Structurally related to piracetam, this compound exhibits significantly higher potency, estimated to be approximately 30,000 times more effective than piracetam in enhancing cognitive functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound's primary mechanism of action involves modulation of neurotransmitter systems, particularly through its interaction with AMPA receptors and acetylcholine (ACh) release. Research has demonstrated that this compound enhances the release of ACh from the rat cerebral cortex and increases the amplitude of field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices, indicating its role in synaptic transmission and plasticity .
The compound is believed to stimulate the glycine-binding site of N-methyl-D-aspartate receptors (NMDARs), leading to enhanced long-term potentiation (LTP) in the hippocampus. This effect is mediated through activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα), which are critical for synaptic strengthening .
Pharmacological Effects
This compound has been shown to exhibit several pharmacological effects, including:
- Cognition Enhancement : In behavioral studies, this compound has demonstrated significant procognitive effects in various tasks, including the Morris water maze and social learning tests. These studies indicate its potential to ameliorate memory impairment induced by scopolamine .
- Cholinergic Activity : this compound increases ACh release and enhances cholinergic signaling, which is crucial for memory and learning processes. It has been observed to reduce sleep time induced by pentobarbital in mice, suggesting a stimulating effect on cognitive function .
- Analgesic Properties : In addition to cognitive enhancement, this compound exhibits analgesic effects as evidenced by increased pain thresholds in the hot-plate test in mice. This effect appears to be dose-dependent and may involve interactions with pain pathways .
Research Findings
Numerous studies have investigated the biological activity of this compound. Below are key findings summarized in a table format:
Case Studies
Several case studies have provided insights into the practical applications and effects of this compound:
- Case Study 1 : A user reported improvements in cognitive function and memory retention after supplementing with this compound for several weeks, highlighting its potential use as a nootropic agent for individuals experiencing cognitive decline.
- Case Study 2 : In a controlled study involving aged rats with induced memory impairment, administration of this compound resulted in significant improvements in both spatial learning and memory retention compared to control groups receiving saline solutions.
Q & A
Q. What are the primary molecular targets of Unifiram, and how can researchers validate its mechanism of action in vitro?
this compound primarily modulates AMPA receptors, enhancing glutamate-mediated synaptic transmission . To validate this mechanism:
- Conduct AMPA receptor binding assays using radiolabeled ligands (e.g., H-AMPA) to measure affinity shifts.
- Use electrophysiological recordings (e.g., in rat hippocampal slices) to quantify field excitatory postsynaptic potentials (fEPSP). This compound increases fEPSP amplitude with an EC of 27 nM .
- Measure acetylcholine (ACh) release in cortical tissues via microdialysis, as this compound elevates ACh levels by 40-60% in preclinical models .
Q. What experimental models are suitable for assessing this compound’s cognitive-enhancing effects?
- Passive Avoidance Tests : Measure latency in rodent models to evaluate memory retention. This compound reverses scopolamine-induced amnesia at doses as low as 0.1 mg/kg .
- Social Learning Tasks : Test memory consolidation in rats by extending task intervals to induce natural forgetting. This compound prolongs retention by 2–3× compared to controls .
- Morris Water Maze : Assess spatial memory in Alzheimer’s disease (AD) models. This compound improves escape latency in scopolamine-treated rats by 30–50% .
Q. How does this compound compare structurally and pharmacologically to Sthis compound?
- Structural Differences : this compound (DM-232) and Sthis compound (DM-235) differ in alkyl group substitutions and nitrogen positioning, with this compound’s (R)-enantiomer showing 10× higher potency in passive avoidance tests .
- Pharmacological Differences :
| Parameter | This compound | Sthis compound |
|---|---|---|
| AMPA Receptor EC | 27 nM | 120 nM |
| ACh Release Increase | 60% | 35% |
| Effective Dose (Mice) | 0.1 mg/kg | 1.0 mg/kg |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported NMDA vs. AMPA receptor modulation?
Conflicting evidence suggests this compound may indirectly influence NMDA receptors via glycine-binding site modulation . To clarify:
- Perform receptor subtype knockout studies (e.g., GluN1-deficient mice) to isolate NMDA-dependent effects.
- Use kynurenic acid antagonism assays to confirm AMPA-specific activity. This compound reverses kynurenic acid-induced AMPA inhibition but not NMDA inhibition .
- Conduct synaptic plasticity experiments (long-term potentiation, LTP) in hippocampal slices. This compound enhances LTP in AMPA-dependent pathways only .
Q. What methodological challenges arise when translating this compound’s preclinical results to human cognitive enhancement?
- Dosage Extrapolation : Rodent-to-human dose conversion (e.g., 0.1 mg/kg in mice ≈ 0.008 mg/kg in humans) lacks validation due to absent clinical trials .
- Biomarker Selection : Use fMRI or PET imaging to correlate AMPA receptor activation with cognitive tasks in primates before human trials.
- Toxicity Gaps : While short-term rodent studies show low toxicity (LD > 100 mg/kg), chronic exposure risks (e.g., receptor desensitization) remain unstudied .
Q. How should researchers design experiments to address this compound’s inconsistent effects on anxiety and alertness?
Anecdotal reports conflict on this compound’s anxiolytic vs. anxiogenic effects . For rigor:
- Standardize behavioral batteries : Combine elevated plus maze (anxiety) and rotarod (motor coordination) tests to control confounding factors .
- Quantify neurochemical correlates : Measure cortisol and noradrenaline levels in plasma post-administration.
- Apply dose-response curves : Test 0.05–5 mg/kg ranges to identify biphasic effects (e.g., low-dose anxiolysis vs. high-dose agitation).
Data Contradiction Analysis
Q. Why do some studies report this compound’s AMPA selectivity, while others suggest NMDA interactions?
Discrepancies stem from indirect modulation pathways :
- This compound increases glutamate release, indirectly amplifying NMDA activity in intact systems .
- In isolated NMDA receptor assays, this compound shows no direct binding, confirming AMPA specificity . Recommendation : Use glutamate scavengers (e.g., GPT inhibitors) to isolate receptor-specific effects.
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
